3-(4-Ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-(2-oxo-2-phenylethyl)-1,3-thiazolidin-4-one
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Overview
Description
3-(4-Ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-(2-oxo-2-phenylethyl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-(2-oxo-2-phenylethyl)-1,3-thiazolidin-4-one typically involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with an α-haloketone, such as 2-bromo-2-phenylacetophenone, under basic conditions to yield the desired thiazolidinone derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the imine or carbonyl groups, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential use as a lead compound in drug discovery for treating various diseases.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, thiazolidinones are known to interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)imino]-5-(2-oxo-2-phenylethyl)-1,3-thiazolidin-4-one
- 3-(4-Chlorophenyl)-2-[(4-chlorophenyl)imino]-5-(2-oxo-2-phenylethyl)-1,3-thiazolidin-4-one
Uniqueness
The presence of ethoxy groups in 3-(4-Ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-(2-oxo-2-phenylethyl)-1,3-thiazolidin-4-one may confer unique electronic and steric properties, potentially enhancing its biological activity or selectivity compared to similar compounds.
Properties
Molecular Formula |
C27H26N2O4S |
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Molecular Weight |
474.6 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-2-(4-ethoxyphenyl)imino-5-phenacyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H26N2O4S/c1-3-32-22-14-10-20(11-15-22)28-27-29(21-12-16-23(17-13-21)33-4-2)26(31)25(34-27)18-24(30)19-8-6-5-7-9-19/h5-17,25H,3-4,18H2,1-2H3 |
InChI Key |
DSXVUFHVWUNIHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
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